molecular formula C12H26O3 B15399538 1,2-Dimethoxydecan-3-OL CAS No. 88842-04-0

1,2-Dimethoxydecan-3-OL

Cat. No.: B15399538
CAS No.: 88842-04-0
M. Wt: 218.33 g/mol
InChI Key: NQRFUJVFSHLVFT-UHFFFAOYSA-N
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Description

1,2-Dimethoxydecan-3-OL is a branched aliphatic alcohol characterized by a 10-carbon chain (decanol backbone) with methoxy (-OCH₃) groups at positions 1 and 2 and a hydroxyl (-OH) group at position 2. Its amphiphilic nature (due to the polar hydroxyl and methoxy groups juxtaposed with a hydrophobic alkyl chain) suggests utility in emulsification or as a chiral building block in asymmetric synthesis .

Properties

CAS No.

88842-04-0

Molecular Formula

C12H26O3

Molecular Weight

218.33 g/mol

IUPAC Name

1,2-dimethoxydecan-3-ol

InChI

InChI=1S/C12H26O3/c1-4-5-6-7-8-9-11(13)12(15-3)10-14-2/h11-13H,4-10H2,1-3H3

InChI Key

NQRFUJVFSHLVFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(COC)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structurally or functionally related compounds:

Table 1: Key Properties of 1,2-Dimethoxydecan-3-OL and Analogues

Compound Structure Key Features Applications/Safety Source
This compound C₁₀H₂₂O₃: 1,2-OCH₃; 3-OH Amphiphilic, likely moderate solubility in polar aprotic solvents (e.g., DCM, THF). Potential surfactant; no safety data available. Inferred
3,7-Dimethyl-2,6-octadien-1-ol (Citronellol) C₁₀H₂₀O: branched, unsaturated Floral odor, irritant (skin/eyes). Fragrance industry; requires safety protocols (e.g., avoid skin contact) .
Methyl 12-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-3-oxododecanoate Ester with azide and ketone groups Synthetic intermediate; reactive azide group. Click chemistry or polymer synthesis .
4-Trifluoromethylimidazol-1-ols Heterocyclic with CF₃ and hydroxyl Electron-withdrawing CF₃ group enhances acidity. Pharmaceutical precursors (e.g., antiviral agents) .

Structural and Functional Insights

Polarity and Solubility: this compound’s methoxy and hydroxyl groups increase polarity compared to fully aliphatic decanol but less than citronellol (unsaturated, shorter chain). Its solubility likely resembles methylated sugars (e.g., methyl glucoside) but with higher lipophilicity due to the C10 chain. Contrast with 4-trifluoromethylimidazol-1-ols, where the CF₃ group drastically lowers pKa (~5–6 vs. ~10–12 for aliphatic alcohols), enhancing reactivity in acidic conditions .

Synthetic Utility :

  • Unlike the azide-functionalized ester in -Dimethoxydecan-3-OL lacks reactive handles (e.g., ketones, azides), limiting its direct use in click chemistry. However, its hydroxyl group could serve as a site for further functionalization (e.g., esterification).

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